(3-Bromo-2-methylphenyl)methanamine
Overview
Description
(3-Bromo-2-methylphenyl)methanamine: is an organic compound with the molecular formula C8H10BrN. It is a derivative of benzylamine, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylbenzylamine: The synthesis of (3-Bromo-2-methylphenyl)methanamine can be achieved by brominating 2-methylbenzylamine.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (3-Bromo-2-methylphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Substitution: (2-Methylphenyl)methanamine derivatives.
Oxidation: 3-Bromo-2-methylbenzaldehyde, 3-Bromo-2-methylbenzoic acid.
Reduction: 3-Bromo-2-methylbenzylamine, 3-Bromo-2-methylbenzyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (3-Bromo-2-methylphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: The compound is studied for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Industry:
Mechanism of Action
Mechanism:
Molecular Targets: The exact mechanism of action of (3-Bromo-2-methylphenyl)methanamine depends on its application.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
(3-Bromo-2-methylbenzylamine): Similar structure but lacks the amine group on the benzene ring.
(4-Bromo-3-methylphenyl)methanamine: Bromine and methyl groups are positioned differently on the benzene ring.
Uniqueness:
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWYUIURJVHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943722-02-9 | |
Record name | (3-bromo-2-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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